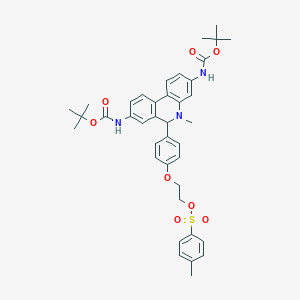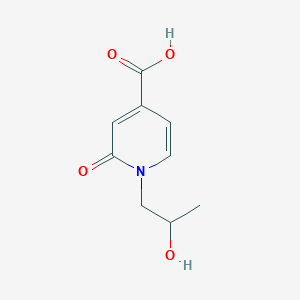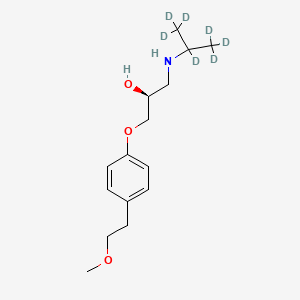
(S)-Metoprolol-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Metoprolol-d7 is a deuterated form of (S)-Metoprolol, a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and alter the pharmacokinetic properties of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Metoprolol-d7 typically involves the incorporation of deuterium atoms into the (S)-Metoprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions and the use of deuterated reagents in the synthesis process. The reaction conditions often involve the use of deuterium gas (D2) or deuterated solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency.
化学反应分析
Types of Reactions
(S)-Metoprolol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
(S)-Metoprolol-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of beta-blockers.
Biology: Employed in biological studies to investigate the effects of beta-blockers on cellular processes and receptor interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body and its therapeutic effects.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the efficacy and safety of beta-blockers.
作用机制
(S)-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to a decrease in heart rate, cardiac output, and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent reduction in calcium ion influx into cardiac cells.
相似化合物的比较
Similar Compounds
(S)-Metoprolol: The non-deuterated form of (S)-Metoprolol.
Atenolol: Another selective beta-1 adrenergic receptor blocker.
Bisoprolol: A beta-blocker with similar pharmacological properties.
Uniqueness
(S)-Metoprolol-d7 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in research studies aimed at understanding the metabolism and action of beta-blockers.
属性
分子式 |
C15H25NO3 |
|---|---|
分子量 |
274.41 g/mol |
IUPAC 名称 |
(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1/i1D3,2D3,12D |
InChI 键 |
IUBSYMUCCVWXPE-BDVYYODNSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)CCOC)O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
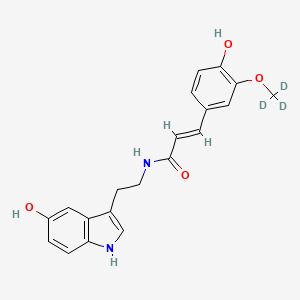
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)


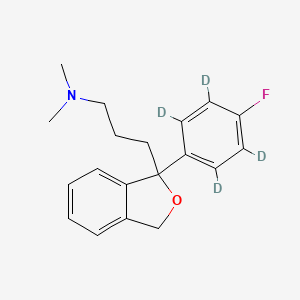
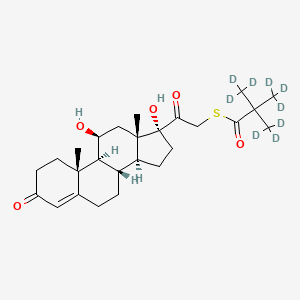
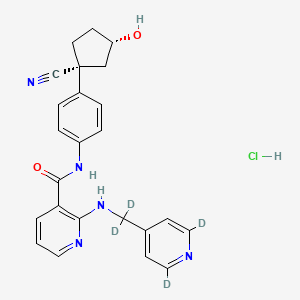

![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
